molecular formula C14H12F3N3O3 B213695 methyl 4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)benzoate

methyl 4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)benzoate

Cat. No. B213695
M. Wt: 327.26 g/mol
InChI Key: QKJUALUWJRJYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)benzoate is a chemical compound with several potential applications in scientific research. It is a member of the pyrazole family of compounds, which have been extensively studied for their biological properties.

Scientific Research Applications

Methyl 4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)benzoate has several potential applications in scientific research. One area of interest is in the study of inflammation and immune system function. The compound has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory cytokines, which could have implications for the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of interest is in the study of cancer. Methyl 4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)benzoate has been shown to inhibit the growth of several different types of cancer cells, including breast cancer, lung cancer, and melanoma. This could have potential applications in the development of new cancer treatments.

Mechanism of Action

The mechanism of action of methyl 4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)benzoate is not fully understood. However, it is known to inhibit the activity of certain enzymes involved in the production of inflammatory cytokines, which could contribute to its anti-inflammatory effects. It is also thought to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Methyl 4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)benzoate has several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6, which could contribute to its anti-inflammatory effects. It has also been shown to induce apoptosis in cancer cells, which could contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)benzoate in lab experiments is its ability to inhibit the activity of certain enzymes involved in the production of inflammatory cytokines. This could make it a useful tool for studying the role of these enzymes in inflammation and immune system function. Another advantage is its ability to inhibit the growth of cancer cells, which could make it a useful tool for studying the mechanisms of cancer cell growth and developing new cancer treatments.
One limitation of using methyl 4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)benzoate in lab experiments is its potential toxicity. Like many chemical compounds, it can be harmful if not handled properly. Another limitation is its cost, which could make it prohibitively expensive for some research projects.

Future Directions

There are several potential future directions for research on methyl 4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)benzoate. One area of interest is in the development of new anti-inflammatory drugs based on the compound's ability to inhibit the activity of inflammatory cytokines. Another area of interest is in the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Additionally, further research could be done to better understand the compound's mechanism of action and potential side effects.

Synthesis Methods

Methyl 4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)benzoate can be synthesized using a variety of methods. One common method involves the reaction of 4-aminobenzoic acid with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to form the final compound.

properties

Product Name

methyl 4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)benzoate

Molecular Formula

C14H12F3N3O3

Molecular Weight

327.26 g/mol

IUPAC Name

methyl 4-[[2-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C14H12F3N3O3/c1-20-10(7-11(19-20)14(15,16)17)12(21)18-9-5-3-8(4-6-9)13(22)23-2/h3-7H,1-2H3,(H,18,21)

InChI Key

QKJUALUWJRJYTF-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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